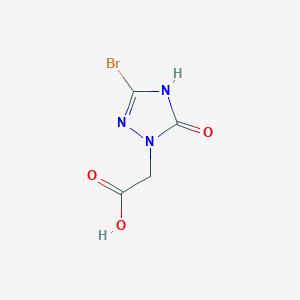
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid
Descripción general
Descripción
“(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C4H4BrN3O3 . It is a derivative of 1,2,4-triazole, a class of compounds that have been found to have various biological applications in medicine .
Molecular Structure Analysis
The molecular structure of “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” can be inferred from its molecular formula, C4H4BrN3O3. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .Aplicaciones Científicas De Investigación
Superoxide Scavenging and Anti-inflammatory Potential
A study by Maxwell et al. (1984) explored the synthesis of various 5-aryl-2H-tetrazoles and related compounds, including those structurally similar to (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid. These compounds demonstrated effective in vitro superoxide scavenging activity, though they did not exhibit significant in vivo anti-inflammatory effects (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Efficient and Sustainable Synthesis
Tortoioli et al. (2020) developed a novel, metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, closely related to the compound . This synthesis is significant for being atom economical, highly selective, and environmentally benign, indicating potential for scalable production (Tortoioli, Friedli, Prud’homme, Richard-Bildstein, Kohler, Abele, & Vilé, 2020).
Pharmaceutical Applications
Research by Safonov, Panasenko, & Knysh (2017) involved the synthesis of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, which are structurally related to the compound of interest. This study highlights the versatility of 1,2,4-triazole derivatives in developing new pharmaceuticals (Safonov, Panasenko, & Knysh, 2017).
Synthesis and Structural Studies
Özlem Şahin and colleagues (2014) conducted a study on the synthesis and structural analysis of 4-amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester, a compound with structural similarity to the queried chemical. This study adds to the understanding of the chemical and physical properties of such triazole derivatives (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Antimicrobial and Anticancer Potential
Various studies have explored the antimicrobial and anticancer activities of compounds structurally related to (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid. For instance, research by Demirbas et al. (2004) and Bekircan et al. (2008) investigated the antimicrobial and anticancer properties of new 1,2,4-triazole derivatives, demonstrating the potential medical applications of these compounds (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004); (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Direcciones Futuras
The future directions for research on “(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid” and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential biological applications. Given the known biological activities of some 1,2,4-triazole derivatives , these compounds may have potential for development as therapeutic agents.
Propiedades
IUPAC Name |
2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O3/c5-3-6-4(11)8(7-3)1-2(9)10/h1H2,(H,9,10)(H,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIQLIBFZZDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



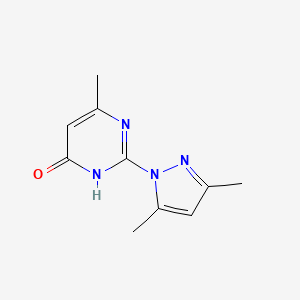




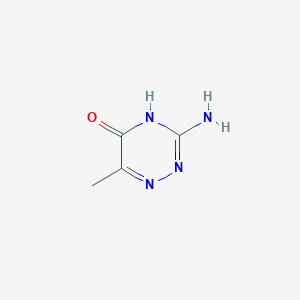
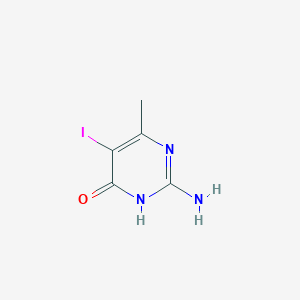

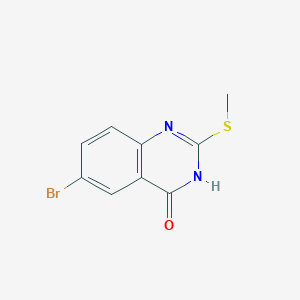
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)
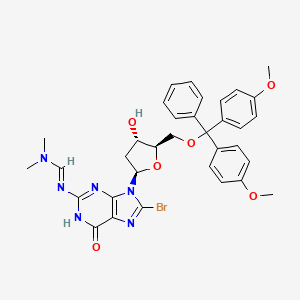
![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)
